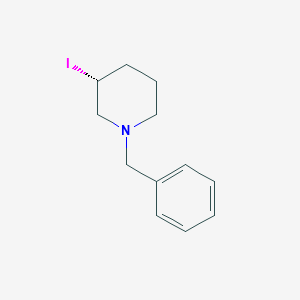

(R)-1-Benzyl-3-Iodopiperidine

Description

Contextualization of Iodinated Piperidines in Contemporary Organic Chemistry

Iodinated piperidines represent a significant subclass of halogenated piperidines, which are of considerable interest in modern organic synthesis. The introduction of an iodine atom onto the piperidine (B6355638) ring provides a reactive handle for further chemical transformations. This is primarily due to the nature of the carbon-iodine bond, which can be readily cleaved or participate in various coupling reactions.

The synthesis of iodinated piperidines can be achieved through several methodologies. One approach involves the one-pot oxidative decarboxylation−β-iodination of α-amino acid carbamates or amides, which allows for the introduction of an iodine atom at the 3-position. acs.org Another method involves the interception of enamine intermediates in the reductive functionalization of lactams, leading to the formation of 2-cyano-3-iodo piperidines. ntu.edu.sg Furthermore, visible-light-induced iodine-catalyzed C–H amination reactions have been developed for the selective synthesis of 2-aryl-substituted piperidines. acs.orgresearchgate.net These synthetic strategies highlight the ongoing efforts to develop efficient and selective methods for accessing these valuable building blocks.

The reactivity of the iodine substituent makes these compounds versatile intermediates. For instance, they can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.net They are also key substrates in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Significance of Chiral Piperidine Scaffolds in Complex Molecule Synthesis

The incorporation of chirality into piperidine scaffolds has a profound impact on their biological activity and physicochemical properties. thieme-connect.comthieme-connect.com Chiral piperidines are crucial components in a multitude of approved drugs, where the specific stereochemistry is often essential for target binding and efficacy. thieme-connect.com The three-dimensional arrangement of substituents on the piperidine ring can significantly influence a molecule's interaction with biological macromolecules, such as enzymes and receptors. thieme-connect.comresearchgate.net

Overview of Current Research Landscape Pertaining to Halogenated Piperidine Derivatives

The research landscape for halogenated piperidine derivatives is vibrant and expanding, driven by their utility in medicinal chemistry and materials science. nih.govtandfonline.com Scientists are continuously exploring new synthetic routes to these compounds, with a focus on efficiency, selectivity, and sustainability. mdpi.comnih.gov One-pot reactions and catalytic methods are particularly sought after to minimize synthetic steps and reduce waste. mdpi.comresearchgate.net

Current research often focuses on leveraging the halogen atom as a versatile functional group for further molecular elaboration. nih.gov For example, halogenated piperidines are used as precursors for radiolabeled ligands for in vivo brain imaging techniques like PET and SPECT. nih.gov The introduction of halogens can also modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which is a key consideration in drug design. thieme-connect.com Furthermore, studies are investigating the antimicrobial activities of piperidine-substituted halogenobenzene derivatives. tandfonline.com The ongoing research in this area continues to uncover new applications and synthetic strategies for this important class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16IN |

|---|---|

Molecular Weight |

301.17 g/mol |

IUPAC Name |

(3R)-1-benzyl-3-iodopiperidine |

InChI |

InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |

InChI Key |

FHTUIQKEZRUTCA-GFCCVEGCSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)I |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for R 1 Benzyl 3 Iodopiperidine and Analogs

Direct Halogenation Strategies

Direct halogenation strategies involve the simultaneous formation of the piperidine (B6355638) ring and introduction of the halogen atom, or the direct halogenation of a pre-formed unsaturated piperidine precursor. These methods are often efficient, converging on the target structure in fewer steps.

N-Halosuccinimides (NXS), such as N-iodosuccinimide (NIS), are versatile reagents for the synthesis of halopiperidines through the electrophilic cyclization of unsaturated amines. nih.govresearchgate.net These reactions, often termed iodoaminocyclizations, proceed via the activation of an alkene by an electrophilic iodine species, followed by intramolecular attack by a tethered amine nucleophile.

Research has demonstrated that bishomoallylic secondary amines can undergo cyclization with NIS through a 6-endo process to yield 3-iodopiperidine (B59508) derivatives. nrochemistry.com For instance, the reaction of specific 2-allyl-N-benzylcyclohexylamines with NIS leads to the formation of cis-3-iododecahydroquinolines. nrochemistry.com Furthermore, an organocatalytic approach for the selective endo-cyclization of olefinic N-tosylamines using a chiral thiourea (B124793) catalyst and NIS has been reported to produce 3-iodopiperidines. wikipedia.org The choice of catalyst and additives can influence the regioselectivity of the cyclization. wikipedia.org The general applicability of N-iodosuccinimide extends to its use in preparing various organoiodine compounds through cascade iodocyclization reactions involving unsaturated systems. researchgate.net

A notable application involves the iodide-catalyzed cyclization of unsaturated N-chloroamines, which is believed to proceed through an N-iodoamine intermediate, acting as a source of the iodonium (B1229267) ion for the cyclization. researchgate.net Another key strategy involves the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, which yields 5-halo-3,3-difluoropiperidines, highlighting the utility of this method for creating complex piperidine structures. researchgate.net

| Reagent System | Substrate Type | Product Type | Key Features |

| NIS | 2-Allyl-N-benzylcyclohexylamine | cis-3-Iododecahydroquinoline | 6-endo cyclization process. nrochemistry.com |

| NIS / Chiral Thiourea Catalyst | Olefinic N-Tosylamine | 3-Iodopiperidine | Organocatalytic, selective endo-cyclization. wikipedia.org |

| N-Halosuccinimide | 2,2-Difluoro-4-pentenylamine | 5-Halo-3,3-difluoropiperidine | Synthesis of fluorinated piperidines. researchgate.net |

A highly diastereoselective synthesis of functionalized iodopiperidines can be achieved by intercepting enamine intermediates generated during the reduction of lactams. ntu.edu.sg This transition-metal-free process begins with the controlled hydride reduction of a lactam, such as a 1-benzylpiperidin-2-one (B1276267) derivative, using a sodium hydride-sodium iodide system. ntu.edu.sgCurrent time information in Bangalore, IN.

The initial reduction forms an anionic hemiaminal intermediate. Subsequent O-silylation of this intermediate with a reagent like chlorotrimethylsilane (B32843) induces the formation of an equilibrium mixture of an iminium cation and a nucleophilic enamine. ntu.edu.sgCurrent time information in Bangalore, IN. This enamine can then be intercepted by an electrophilic iodine source, such as molecular iodine (I₂), followed by cyanation, to yield highly functionalized 2-cyano-3-iodopiperidines with excellent diastereoselectivity. ntu.edu.sgCurrent time information in Bangalore, IN. For example, starting from 1-benzyl-3-methylpiperidin-2-one, this method yields (2S,3R)-1-benzyl-2-cyano-3-iodo-3-methylpiperidine in good yield. Current time information in Bangalore, IN.

Table 2: Synthesis of 2-Cyano-3-iodopiperidines via Enamine Interception

| Lactam Precursor | Yield of Iodinated Product | Diastereomeric Ratio (dr) |

|---|---|---|

| 1-Benzyl-3-methylpiperidin-2-one | 80% | >99:1 |

| 1-Benzyl-3-ethylpiperidin-2-one | 60% | >99:1 |

| 1-Benzylpiperidin-2-one | 73% | >99:1 |

Data sourced from a study on the reductive functionalization of lactams. ntu.edu.sgCurrent time information in Bangalore, IN.

Halogen-induced cyclizations are a powerful tool in synthetic organic chemistry for constructing a variety of heterocyclic compounds. nrochemistry.comrsc.orgrsc.org This strategy relies on the ability of electrophilic halogens (like iodine) to activate unsaturated bonds, such as those in alkenes and alkynes, by forming halonium intermediates. rsc.orgrsc.org These reactive intermediates are then susceptible to attack by internal nucleophiles, including nitrogen, oxygen, or sulfur atoms, leading to the formation of functionalized heterocyclic rings. rsc.orgrsc.org

Iodine, in particular, is recognized as an efficient, non-toxic, and easy-to-handle electrophile for promoting halocyclization reactions. acs.org These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. acs.org The stereoselectivity of the product can often be controlled by the choice of substrate and reaction conditions, which is a significant advantage in modern synthetic chemistry. nrochemistry.comrsc.org For example, aza-Prins cyclization, which involves the reaction of homoallylic amines with aldehydes, can be mediated by gallium(III) iodide and stoichiometric iodine to produce 4-iodopiperidines with high diastereoselectivity. organic-chemistry.org

Precursor-Based Synthetic Routes

These routes involve the modification of a pre-existing piperidine scaffold. The chirality is often introduced from a chiral starting material or through an asymmetric synthesis step.

A common and versatile approach to (R)-1-Benzyl-3-Iodopiperidine involves the derivatization of readily available piperidine precursors, such as 1-benzylpiperidin-3-one (B1329684) or the corresponding alcohol, (R)-1-benzylpiperidin-3-ol. The synthesis of the target iodo-compound from the alcohol is a key transformation that must proceed with controlled stereochemistry.

The conversion of a secondary alcohol to an alkyl iodide can be achieved through several established methods, most notably the Appel and Mitsunobu reactions. Both reactions are known to proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the carbon center. nrochemistry.comorganic-chemistry.orgorganic-chemistry.org

Appel Reaction : This reaction converts an alcohol to an alkyl iodide using triphenylphosphine (B44618) (PPh₃) and an iodine source like iodine (I₂) or carbon tetraiodide (CI₄). wikipedia.orgnrochemistry.com To synthesize this compound, one would need to start with (S)-1-benzylpiperidin-3-ol to achieve the desired stereochemical inversion. An experimental procedure for the iodination of an (R)-alcohol using I₂, PPh₃, and imidazole (B134444) has been described, affording the corresponding alkyl iodide. nrochemistry.com

Mitsunobu Reaction : This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including iodides, with inversion of configuration. nih.govnrochemistry.comorganic-chemistry.org The reaction typically employs a phosphine (B1218219) (e.g., PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) along with a nucleophilic iodine source. nih.gov The high degree of stereocontrol makes it a powerful method for inverting stereocenters. organic-chemistry.org

Therefore, a plausible synthetic route to this compound would involve the asymmetric reduction of 1-benzylpiperidin-3-one to obtain the chiral alcohol precursor, (S)-1-benzylpiperidin-3-ol, followed by a stereoinverting iodination via the Appel or Mitsunobu reaction. Alternatively, starting with commercially available (R)-1-benzylpiperidin-3-ol, a two-step process involving activation (e.g., as a tosylate) followed by SN2 displacement with iodide would also yield the (S)-iodide. To obtain the (R)-iodide from the (R)-alcohol, a reaction sequence involving a double inversion would be necessary.

Table 3: Key Reactions for Alcohol to Iodide Conversion

| Reaction Name | Reagents | Stereochemistry | Key Features |

|---|---|---|---|

| Appel Reaction | PPh₃, I₂, Imidazole | Inversion (SN2) | Mild conditions, high yields are common. organic-chemistry.orgnrochemistry.com |

Gold(I) catalysis has emerged as a powerful method for the synthesis of substituted piperidines through the oxidative amination of non-activated alkenes. organic-chemistry.org This approach allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle.

In a typical reaction, a gold(I) complex catalyzes the intramolecular cyclization of an amine onto a tethered alkene. The process often utilizes an oxidizing agent, such as an iodine(III) species, to facilitate the reaction. organic-chemistry.org This method provides a route to substituted piperidines where a new bond is formed between the nitrogen and one of the alkene carbons, and a new substituent (often from the solvent or another nucleophile) is added to the other alkene carbon. organic-chemistry.org

Gold(I) catalysts are also effective in mediating the intramolecular hydroamination of unactivated alkenes, leading to various tetrahydropyrrole and hexahydropiperidine skeletons. cas.cn The mechanism generally involves the activation of the C-C double bond by the gold catalyst, followed by an anti-nucleophilic attack by the amine, and subsequent protodeauration to regenerate the catalyst and release the piperidine product. organic-chemistry.org Furthermore, gold-catalyzed intramolecular amination of allylic alcohols with alkylamines has been shown to produce substituted piperidine derivatives with high yield and enantioselectivity, demonstrating the versatility of gold catalysis in constructing these important heterocyclic systems. researchgate.net

Reductive Cyclization Approaches for Nitrogen-Containing Heterocycles

Reductive cyclization represents a powerful strategy for the construction of nitrogen-containing heterocycles like piperidines from acyclic precursors. These methods typically involve the formation of a key C-N or C-C bond to close the ring, followed by or concurrent with a reduction step.

One prominent approach involves the intramolecular cyclization of functionalized amines. For instance, the cyclization of amino-aldehydes can be catalyzed by transition metals like cobalt to yield piperidines. mdpi.com Another strategy employs the enantioselective δ-C–H cyanation of acyclic amines to produce δ-amino nitriles. nih.gov These nitriles serve as latent carbonyls; their subsequent reduction can trigger cyclization to form enantioenriched piperidines, representing an unconventional (5+1) synthetic pathway. nih.gov

A further example is the electroreductive cyclization of an imine with a dihaloalkane. beilstein-journals.org In this process, a radical anion is generated from the imine, which then undergoes a nucleophilic attack on the dihaloalkane, leading to a radical intermediate that cyclizes to form the piperidine ring. beilstein-journals.org Other methods include the reductive cyclization of 6-oxoamino acid derivatives, which can be prepared from amino acids, to form 2,6-disubstituted piperidines. whiterose.ac.uk These diverse reductive cyclization strategies offer multiple pathways to access the core piperidine structure from various linear starting materials.

Transformations from Related Halogenated Piperidine Analogs (e.g., 3-chloropiperidines)

The synthesis of this compound can be achieved through the transformation of other, more readily accessible halogenated piperidines. The synthesis of 3-chloropiperidines, for example, has been accomplished via the iodide-catalyzed cyclization of unsaturated N-chloroamines. rsc.orgnih.govresearchgate.net This reaction proceeds under mild conditions and can even be performed electrochemically using tetrabutylammonium (B224687) iodide (TBAI) as a redox catalyst, avoiding the need for stoichiometric chemical oxidants. rsc.org

Once the corresponding 3-chloropiperidine (B1606579) analog is obtained, a subsequent halide exchange reaction, such as the Finkelstein reaction, can be employed to convert the 3-chloro substituent to a 3-iodo group. This classic nucleophilic substitution involves treating the chloropiperidine with an iodide salt like sodium iodide in a suitable solvent such as acetone. This transformation is driven by the precipitation of the less soluble sodium chloride, shifting the equilibrium toward the formation of the desired iodopiperidine.

An alternative one-pot approach has been developed for synthesizing piperidines and pyrrolidines directly from halogenated amides. mdpi.com This metal-free method integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single tandem protocol, offering an efficient route to N-substituted piperidines from acyclic precursors containing a halogen. mdpi.com

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions are modular and powerful methods for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the piperidine scaffold.

Recent advancements have led to the development of sustainable cross-coupling reactions in aqueous media, avoiding the use of undesirable polar aprotic solvents. rsc.orgnih.gov A notable example is the C(sp²)–C(sp³) cross-electrophile coupling of 1-benzyl-4-iodopiperidine (B3212249) with 5-bromophthalide, which proceeds under micellar conditions. rsc.orgnih.govbohrium.comnovartis.com This reaction, which is the first reported scale-up of such a coupling in an aqueous medium, utilizes a synergistic nickel/copper catalytic system. rsc.orgnih.govresearchgate.net Copper was identified as a crucial co-catalyst in this dual catalytic process. rsc.orgnih.gov The use of aqueous micelles, formed by surfactants like TPGS-750-M, enables the reaction to occur under mild conditions, often at or near room temperature. researchgate.net This methodology provides a general and robust route to access alkylated arenes and is directly applicable to analogs like this compound for the synthesis of complex pharmaceutical intermediates. researchgate.net

Table 1: C(sp²)–C(sp³) Cross-Electrophile Coupling of a 1-Benzyl-iodopiperidine Analog

| Electrophile 1 | Electrophile 2 | Catalyst System | Medium | Key Finding | Reference |

|---|

Cobalt-catalyzed cross-coupling reactions have emerged as an efficient and economical alternative to methods using more expensive metals like palladium. researchgate.net An efficient and chemoselective cobalt-catalyzed arylation of saturated iodo-N-heterocycles, including N-Boc-3-iodopiperidine, with various aryl Grignard reagents has been developed. nih.govthieme-connect.denih.govmdpi.com This method uses a simple catalytic system, typically composed of cobalt(II) chloride (CoCl₂) and a ligand such as N,N,N′,N′-tetramethylcyclohexane-1,2-diamine (TMCD). nih.govthieme-connect.de

The reaction tolerates a wide range of functional groups on the aryl Grignard reagent, including both electron-donating and electron-withdrawing substituents. nih.govmdpi.com The versatility of this protocol has been demonstrated in the concise synthesis of the antipsychotic agent (±)-preclamol, where the key step involved the coupling of N-Boc-3-iodopiperidine with m-methoxyphenylmagnesium bromide, achieving an 88% yield. nih.govmdpi.com This approach provides a powerful and modular tool for generating libraries of 3-arylpiperidines from iodo-piperidine scaffolds. nih.gov

Table 2: Cobalt-Catalyzed Cross-Coupling of N-Boc-3-iodopiperidine with Aryl Grignard Reagents

| Aryl Grignard Reagent (ArMgBr) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | N-Boc-3-phenylpiperidine | 85 | nih.gov |

| 4-Methylphenylmagnesium bromide | N-Boc-3-(p-tolyl)piperidine | 81 | nih.gov |

| 3-Methoxyphenylmagnesium bromide | N-Boc-3-(3-methoxyphenyl)piperidine | 88 | nih.gov, mdpi.com |

| 4-Fluorophenylmagnesium bromide | N-Boc-3-(4-fluorophenyl)piperidine | 86 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-iodopiperidine |

| 3-Chloropiperidine |

| 5-Bromophthalide |

| N-Boc-3-iodopiperidine |

| (±)-preclamol |

| N,N,N′,N′-tetramethylcyclohexane-1,2-diamine (TMCD) |

| Cobalt(II) chloride |

| Sodium iodide |

| Sodium chloride |

| Tetrabutylammonium iodide (TBAI) |

| TPGS-750-M |

| m-methoxyphenylmagnesium bromide |

| Phenylmagnesium bromide |

| 4-Methylphenylmagnesium bromide |

| 4-Fluorophenylmagnesium bromide |

| 3-Thienylmagnesium bromide |

| N-Boc-3-phenylpiperidine |

| N-Boc-3-(p-tolyl)piperidine |

| N-Boc-3-(3-methoxyphenyl)piperidine |

| N-Boc-3-(4-fluorophenyl)piperidine |

Mechanistic Investigations of Reactions Involving R 1 Benzyl 3 Iodopiperidine

Alkylation Mechanisms and Formation of Bicyclic Aziridinium (B1262131) Ion Intermediates

The alkylation of piperidine (B6355638) derivatives, particularly those bearing a leaving group at the 3-position like (R)-1-benzyl-3-iodopiperidine, often proceeds through the formation of a highly electrophilic bicyclic aziridinium ion. d-nb.info This intermediate arises from the intramolecular displacement of the iodide by the nitrogen atom. The resulting strained three-membered ring is susceptible to attack by a wide range of nucleophiles. d-nb.inforesearchgate.net

The formation of the bicyclic aziridinium ion is a key step that dictates the stereochemical outcome of the reaction. The subsequent nucleophilic attack generally occurs in a stereospecific and regiospecific manner. nih.gov Depending on the nature of the nucleophile and the substitution pattern on the piperidine ring, the ring-opening of the aziridinium ion can lead to the formation of either substituted piperidines or ring-contracted pyrrolidine (B122466) derivatives. d-nb.infomdpi.com Studies on analogous 3-chloropiperidines have confirmed the bicyclic structure of the aziridinium ion intermediate through single-crystal X-ray diffraction. d-nb.info Kinetic investigations have further revealed that the stability and reactivity of these intermediates are influenced by substituents on the piperidine ring. d-nb.info

Table 1: Factors Influencing Aziridinium Ion Mediated Reactions

| Factor | Influence on Reaction Pathway |

| Nucleophile | Determines the regioselectivity of the aziridinium ion ring-opening. d-nb.info |

| Ring Substituents | Affects the stability and reactivity of the aziridinium intermediate. d-nb.info |

| Leaving Group | The nature of the leaving group (e.g., iodide) influences the rate of aziridinium ion formation. |

| Solvent | Can influence the rate of reaction and the stability of charged intermediates. |

Radical Processes in Iodopiperidine Chemistry

Beyond ionic pathways, this compound can also engage in reactions proceeding through radical intermediates. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under appropriate conditions, such as exposure to light or radical initiators, to generate an alkyl radical at the 3-position of the piperidine ring.

Intramolecular Radical Cyclization Pathways

Once formed, the piperidinyl radical can participate in intramolecular cyclization reactions if a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule. These cyclization reactions are powerful tools for the construction of polycyclic nitrogen-containing frameworks. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) is governed by Baldwin's rules, which are based on the stereoelectronic requirements of the transition state. Both 5-exo and 6-endo cyclization pathways are possible, leading to the formation of fused or bridged bicyclic systems, respectively. The specific outcome depends on the length and nature of the tether connecting the radical center to the unsaturated moiety. thieme-connect.denih.gov

Radical Chain Mechanisms in Cross-Coupling Events

This compound can also participate in cross-coupling reactions that proceed via a radical chain mechanism. acs.orgnih.gov In these processes, a catalytic amount of a radical initiator generates the initial piperidinyl radical. This radical can then add to a suitable coupling partner, such as an electron-deficient alkene, to form a new radical species. This new radical can then propagate the chain by abstracting an iodine atom from another molecule of this compound, thereby regenerating the piperidinyl radical and forming the cross-coupled product. nih.gov Nickel-catalyzed cross-electrophile coupling reactions, for instance, have been shown to proceed through such radical chain mechanisms, where the selectivity arises from the differential reactivity of the nickel catalyst towards the aryl and alkyl halides. acs.orgnih.gov

Hypervalent Iodine Chemistry in Benzyl (B1604629) and Alkyl Systems

While the iodine atom in this compound is in the +1 oxidation state, related hypervalent iodine compounds, where iodine exists in a higher oxidation state (typically +3 or +5), have emerged as versatile reagents in organic synthesis. The principles of hypervalent iodine chemistry are relevant to understanding potential transformations involving the benzyl and alkyl moieties of the title compound.

Reductive Iodonio-Claisen Rearrangement (RICR) and Related Transformations

The Reductive Iodonio-Claisen Rearrangement (RICR) is a powerful carbon-carbon bond-forming reaction that involves the hyattresearchgroup.comhyattresearchgroup.com-sigmatropic rearrangement of an allyl- or propargyl(aryl)iodinane. researchgate.net This reaction typically proceeds with high ortho-selectivity. beilstein-journals.orgnih.gov While not a direct reaction of this compound itself, the principles of the RICR are pertinent to the reactivity of the benzyl group. For instance, the reaction of benzyl metalloids with hypervalent iodine reagents can lead to novel rearrangements. d-nb.info

Table 2: Comparison of RICR and HIGES

| Feature | Reductive Iodonio-Claisen Rearrangement (RICR) | Hypervalent Iodine-Guided Electrophilic Substitution (HIGES) |

| Selectivity | ortho-selective | para-selective beilstein-journals.orgd-nb.info |

| Proposed Intermediate | Six-membered cyclic transition state beilstein-journals.org | Transmetallation intermediate beilstein-journals.orgd-nb.info |

| Key Transformation | hyattresearchgroup.comhyattresearchgroup.com-Sigmatropic rearrangement | Electrophilic aromatic substitution |

| Reactants | Aryl-λ³-iodane and allyl/propargyl silanes/stannanes researchgate.net | Hypervalent iodine and benzyl metalloids hyattresearchgroup.com |

Hypervalent Iodine-Guided Electrophilic Substitution (HIGES) Mechanisms

Recent research has uncovered a related transformation termed Hypervalent Iodine-Guided Electrophilic Substitution (HIGES). beilstein-journals.orgd-nb.info Unlike the ortho-selective RICR, the HIGES reaction often leads to para-selective benzylation of aryl iodides. hyattresearchgroup.combeilstein-journals.org The proposed mechanism for HIGES involves a transmetallation event between the hypervalent iodine compound and a benzyl metalloid, such as a benzylsilane (B11955767) or benzylboronate. beilstein-journals.orgd-nb.info This is followed by an electrophilic aromatic substitution pathway, guided by the hypervalent iodine moiety, to afford the para-substituted product. beilstein-journals.orgd-nb.info This methodology avoids issues like β-hydride elimination that can plague traditional cross-coupling methods. hyattresearchgroup.com The HIGES reaction highlights the metal-like properties of hypervalent iodine, expanding the repertoire of its synthetic applications. d-nb.info

Palladium-Catalyzed Reaction Pathways

Palladium catalysis offers a versatile platform for the functionalization of piperidine scaffolds. In the context of this compound, palladium-catalyzed reactions open up avenues for complex molecule synthesis through carefully controlled mechanistic pathways. These pathways often involve the generation of highly reactive organopalladium intermediates that can undergo a variety of subsequent transformations.

Role of Palladium-Benzyl Enolate Intermediates in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. One key mechanistic pathway involves the generation of palladium enolates, which can then react with electrophiles. While direct enolate formation from the piperidine ring of this compound is not typical, a related pathway can be envisaged where a palladium-benzyl intermediate reacts with an external enolate source.

However, a more direct involvement of the benzyl group can lead to the formation of palladium-benzyl enolate-like intermediates. The process would likely initiate with the oxidative addition of the C-I bond in this compound to a Pd(0) catalyst, forming a Pd(II)-piperidyl species. Under specific conditions, particularly in the presence of a base, deprotonation of the benzylic position could occur. This is facilitated by the acidity of the benzylic protons. The resulting species could be described as a palladium-bound zwitterionic intermediate or, in the presence of an appropriate ligand set, could rearrange to form a structure with enolate character on the benzyl ring.

A more common and well-documented approach is the palladium-catalyzed α-arylation of ketone enolates, which forges a C-C bond between an aryl halide and a ketone. rsc.org In a hypothetical reaction, the Pd(II)-piperidyl species formed from this compound could react with a pre-formed ketone enolate. The catalytic cycle would involve:

Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

Transmetalation: The ketone enolate displaces the iodide on the palladium center.

Reductive Elimination: The piperidyl group and the enolate-derived group couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

This process allows for the direct connection of the C3 position of the piperidine ring to a carbonyl-containing fragment, significantly increasing molecular complexity. The choice of phosphine (B1218219) ligands is crucial in modulating the reactivity and stability of the palladium intermediates, thereby influencing the efficiency of the reductive elimination step. rsc.org

Table 1: Hypothetical Palladium-Catalyzed α-Arylation of Acetophenone with this compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 85 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 92 |

| 3 | Pd(OAc)₂ | SPhos | LHMDS | THF | 78 |

| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 88 |

This table is illustrative and based on general findings for palladium-catalyzed α-arylation reactions. Actual results may vary.

Dearomative Functionalization via Transient Benzyl-Palladium Species

A fascinating and synthetically powerful transformation involving benzyl groups is palladium-catalyzed dearomative functionalization. thieme-connect.dethieme-connect.de This strategy utilizes the benzyl group not as a simple protecting group, but as a reactive handle to introduce functionality onto the aromatic ring, converting a planar arene into a three-dimensional alicyclic structure. researchgate.netresearchgate.net

The mechanism for the dearomative functionalization of this compound would likely proceed through a transient π-benzylpalladium intermediate. researchgate.netresearchgate.net The key steps are proposed as follows:

Generation of a Benzyl-Palladium Intermediate: The reaction could be initiated in several ways. One possibility involves the oxidative addition of a Pd(0) species into a C-H bond of the benzyl group's aromatic ring, although this is generally challenging. A more plausible route involves the initial formation of a Pd-piperidyl species via oxidative addition at the C-I bond, followed by an intramolecular rearrangement or interaction with the benzyl ring that facilitates the formation of a π-benzylpalladium species. chemrxiv.org Another approach involves the cleavage of the benzylic C-N bond to generate the key intermediate. researchgate.net

Nucleophilic Attack: The transient η³-benzylpalladium intermediate is electrophilic. acs.org It can be attacked by a wide range of nucleophiles (e.g., malonates, amines, or borates). chemrxiv.orgacs.orgnih.gov This attack does not occur at the benzylic carbon but rather at one of the positions on the aromatic ring (typically C2 or C4), leading to dearomatization. researchgate.netresearchgate.net

Product Formation: Subsequent steps, such as protonolysis or reductive elimination, would release the dearomatized product and regenerate the active palladium catalyst. chemrxiv.org

This methodology allows for the synthesis of highly functionalized, spirocyclic, or fused-ring systems that would be difficult to access through other means. The regioselectivity of the nucleophilic attack is often controlled by the ligand on the palladium center and the nature of the nucleophile itself. chemrxiv.org

Table 2: Potential Nucleophiles and Products in Dearomative Functionalization

| Nucleophile | Resulting Functional Group | Potential Product Type |

| Diethyl malonate | Malonyl group | Spirocyclic piperidine-cyclohexadiene |

| Allylboronic acid pinacol (B44631) ester | Allyl group | Allylated piperidine-cyclohexadiene |

| Morpholine | Amino group | Aminated piperidine-cyclohexadiene |

| Sodium tetraphenylborate | Phenyl group | Phenylated piperidine-cyclohexadiene |

This table illustrates potential outcomes of dearomative functionalization reactions based on established methodologies. chemrxiv.orgnih.gov

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions. maxapress.comresearchgate.net For reactions involving this compound, computational studies can provide deep insights into reaction pathways, transition state structures, and the factors controlling selectivity and reactivity. nih.govscispace.comumich.edu

DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed catalytic cycle can be constructed. scispace.comumich.edu This allows for the identification of the rate-determining step and can help explain experimentally observed reaction rates. nih.gov

Elucidate Intermediate Structures: The precise geometry and electronic structure of transient species, such as the Pd(II)-piperidyl intermediate, π-benzylpalladium complexes, and palladium enolates, can be determined. nih.govresearchgate.net This information is crucial for understanding their reactivity.

Predict Selectivity: In cases where multiple reaction pathways are possible (e.g., competitive C-C bond formation versus dearomatization, or different regioisomers in an addition reaction), computational studies can predict the most favorable pathway by comparing the activation energy barriers. scispace.comumich.edu For instance, DFT could clarify why a certain ligand promotes dearomative C4-allylation over direct substitution at the benzylic position. researchgate.net

Rationalize Ligand Effects: The role of ligands in stabilizing intermediates and lowering transition state energies can be systematically investigated. By modeling the reaction with different phosphine or N-heterocyclic carbene (NHC) ligands, their electronic and steric effects on the catalytic cycle can be quantified, guiding the experimental selection of the optimal ligand for a desired transformation.

A computational investigation into the palladium-catalyzed reactions of this compound would likely confirm that the initial oxidative addition of the C-I bond to Pd(0) is a low-energy process. Subsequent steps, such as the formation of a transient benzyl-palladium species or the reductive elimination in a cross-coupling reaction, are often found to be the turnover-limiting steps in related systems. nih.govmit.edu These studies provide a molecular-level understanding that is critical for reaction optimization and the development of new synthetic methodologies. maxapress.comnih.gov

Stereochemical Aspects in the Synthesis and Transformations of R 1 Benzyl 3 Iodopiperidine

Enantioselective Synthetic Strategies for Piperidine (B6355638) Derivatives

The generation of a specific enantiomer of a piperidine derivative is a central challenge in organic synthesis. Numerous strategies have been developed to achieve high levels of enantioselectivity. These methods are broadly categorized into asymmetric hydrogenation, kinetic resolution, and chiral pool synthesis. researchgate.net

One of the most widely studied methods is the asymmetric hydrogenation of pyridine (B92270) precursors. researchgate.net This involves the reduction of substituted pyridinium (B92312) salts using a chiral catalyst, often based on transition metals like iridium or rhodium, complexed with chiral ligands. nih.govorganic-chemistry.orgacs.org This approach can yield high enantiomeric excesses (ee) for a range of piperidine derivatives. researchgate.net

Biocatalytic methods, particularly those using enzymes like ω-transaminases, have emerged as powerful tools for asymmetric synthesis. beilstein-journals.orgrsc.org These enzymes can convert a prochiral ketone, such as 1-Boc-3-piperidone, into a chiral amine with high enantioselectivity. beilstein-journals.org This method offers a sustainable and efficient route to enantiomerically pure building blocks like (R)-3-aminopiperidine, which can be further derivatized. beilstein-journals.orgscispace.com

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. This strategy allows for the construction of the chiral piperidine ring with a defined stereochemistry. researchgate.net

Table 1: Comparison of Enantioselective Synthetic Strategies for Piperidine Derivatives

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral pyridine or dihydropyridine (B1217469) using a chiral metal catalyst. | High efficiency and enantioselectivity; applicable to a wide range of substrates. researchgate.netacs.org | Requires specialized catalysts and sometimes harsh reaction conditions. nih.gov |

| Biocatalytic Asymmetric Synthesis | Use of enzymes (e.g., transaminases) to convert a prochiral substrate to a chiral product. | High enantioselectivity, mild reaction conditions, environmentally friendly. beilstein-journals.orgrsc.org | Substrate scope can be limited by enzyme specificity. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Can provide access to both enantiomers. | Maximum theoretical yield is 50% for the unreacted enantiomer. researchgate.net |

| Chiral Pool Synthesis | Synthesis starting from readily available, enantiomerically pure natural products (e.g., amino acids). | Absolute stereochemistry is predetermined by the starting material. rsc.org | Can involve lengthy synthetic sequences. nih.gov |

Diastereoselective Control in Iodopiperidine Synthesis

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter, such as the carbon bearing the iodine atom, must be controlled to produce the desired diastereomer. Diastereoselective control is often achieved by exploiting the steric and electronic properties of the existing chiral framework to direct the approach of reagents.

For instance, the synthesis of polysubstituted piperidines can be achieved through diastereoselective cyclization reactions. nih.govnih.gov In the context of iodopiperidine synthesis, an iodocyclization reaction of a chiral, unsaturated amine precursor could be employed. The existing stereocenters in the precursor would influence the conformation of the transition state, favoring the formation of one diastereomer of the iodopiperidine over others. The stereochemistry of the final product is thus dictated by the thermodynamically or kinetically favored cyclization pathway.

Visible-light-driven radical cyclizations of aza-1,6-dienes have also been developed for the stereoselective synthesis of densely functionalized piperidines, where the geometry of the substrate influences the cis/trans stereoselectivity of the product. nih.gov Similarly, aza-Prins cyclization provides another route to diastereomerically enriched trisubstituted piperidines. semanticscholar.org These principles can be applied to syntheses targeting specific diastereomers of iodinated piperidines.

Influence of Substrate Chirality on Reaction Outcomes

The inherent chirality of the starting material is a cornerstone of many stereoselective syntheses, a concept central to chiral pool synthesis. rsc.org When a synthesis begins with a stereodefined precursor, the chirality is transferred through the reaction sequence to the final product. This strategy predetermines the absolute configuration of the target molecule, such as (R)-1-Benzyl-3-Iodopiperidine.

For example, the synthesis of chiral piperidines can be achieved from L-serine, where the chirality of the amino acid is preserved throughout the synthetic route to yield chiral polyfunctionalized piperidines. acs.org Similarly, multi-enzymatic cascades have been designed to convert amino alcohols derived from natural amino acids like L-ornithine and L-lysine into enantiopure protected 3-aminopiperidines. rsc.org The stereochemistry of the amino acid starting material directly dictates the stereochemistry of the final piperidine product. This approach avoids the need for chiral separation or asymmetric catalysis in later steps, as the stereochemical information is embedded in the substrate from the outset.

Retention and Inversion of Configuration During Nucleophilic Substitution and Cyclization Reactions

The iodine atom at the C3 position of this compound is a good leaving group, making the compound a valuable substrate for nucleophilic substitution reactions to introduce a wide range of functional groups. The stereochemical outcome of these substitutions—whether the reaction proceeds with retention or inversion of the C3 stereocenter—is of critical importance.

Typically, nucleophilic substitution at a chiral carbon bearing a halogen, such as in 3-iodopiperidine (B59508), is expected to proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile, which leads to a Walden inversion of the stereochemical configuration at the reaction center. Therefore, reacting this compound with a nucleophile would be expected to yield the corresponding (S)-3-substituted piperidine derivative.

The efficiency and mechanism of nucleophilic substitution can be influenced by various factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substrate. nih.govresearchgate.netrsc.org While inversion of configuration is the most common outcome for S_N2 reactions, retention of configuration is also possible, though less common, and typically occurs through more complex mechanisms such as double inversion or neighboring group participation. In the case of cyclization reactions where the C3-iodine bond is broken, the stereochemistry will be determined by the geometry of the intramolecular attack.

Table 2: Expected Stereochemical Outcome of Nucleophilic Substitution at C3

| Starting Material | Reaction Type | Mechanism | Expected Product Configuration |

|---|---|---|---|

| This compound | Nucleophilic Substitution | S_N2 (Backside Attack) | (S)-1-Benzyl-3-(nucleophile)piperidine |

| This compound | Nucleophilic Substitution | Double Inversion (e.g., via neighboring group) | (R)-1-Benzyl-3-(nucleophile)piperidine |

Chiral Pool Approaches and Derivatization from Stereodefined Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and alkaloids, which can serve as starting materials for complex chiral molecules. mdpi.com This approach is a powerful strategy for the synthesis of this compound, as the absolute configuration is installed from the beginning.

Amino acids are particularly useful precursors for piperidine synthesis. rsc.org For instance, L-lysine can be a starting point for 2-substituted piperidines, while other amino acids can be elaborated into different substitution patterns. whiterose.ac.uk A plausible route to this compound could start from a stereodefined precursor like (R)-3-hydroxypiperidine or a derivative of an amino acid. The hydroxyl group at the C3 position can be converted into an iodide, for example, through an Appel reaction or by conversion to a sulfonate ester followed by displacement with iodide.

The synthesis of 3,4,5-trisubstituted piperidines has been achieved enantioselectively, demonstrating the feasibility of building complex chiral piperidine scaffolds from defined precursors. nih.gov Similarly, phenylglycinol-derived lactams serve as versatile intermediates for the enantioselective synthesis of a variety of piperidine alkaloids, showcasing the power of using stereodefined building blocks. researchgate.net These established methodologies provide a clear framework for accessing this compound by leveraging precursors from the chiral pool.

Applications of R 1 Benzyl 3 Iodopiperidine As a Synthetic Intermediate

Construction of Complex Organic Molecules

The strategic placement of the iodo group on the chiral piperidine (B6355638) ring makes (R)-1-Benzyl-3-Iodopiperidine a key intermediate in the synthesis of complex, biologically active molecules. One notable application is in the construction of pharmaceutical compounds where the piperidine moiety is a core structural feature.

A significant example of its utility is demonstrated in the synthesis of (±)-preclamol, a compound that has been studied for its potential as a dopamine (B1211576) autoreceptor agonist. A short and efficient synthesis of (±)-preclamol utilizes a cobalt-catalyzed cross-coupling reaction with a 3-iodopiperidine (B59508) derivative as the key step. This methodology provides a flexible and chemoselective way to introduce substituents at the 3-position of the piperidine ring, which is a crucial step in assembling the final complex structure of the target molecule. The use of an N-protected 3-iodopiperidine allows for the direct and efficient formation of a carbon-carbon bond at a specific position on the heterocyclic ring, showcasing the intermediate's value in streamlining the synthesis of complex organic structures.

Facilitation of Carbon-Carbon Bond Formation in Cross-Coupling Methodologies

The carbon-iodine bond at the C3 position of this compound is highly amenable to participating in various transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. This reactivity is a cornerstone of its application as a synthetic intermediate.

Cobalt-Catalyzed Cross-Coupling: An efficient and inexpensive method for the functionalization of piperidines involves the cobalt-catalyzed cross-coupling of 3- and 4-iodopiperidines with Grignard reagents. This reaction proceeds with high yields and demonstrates excellent functional group tolerance, allowing for the coupling of various aryl, alkenyl, and allyl Grignard reagents. This method is particularly valuable as it provides a modular approach to a wide range of 3-substituted piperidines. Mechanistic studies have suggested the involvement of radical intermediates in this transformation.

| Catalyst System | Grignard Reagent Type | Protecting Group (PG) | Yield Range | Ref. |

| CoCl₂ / TMCD | Aryl, Alkenyl, Allyl | Boc, Ts, Bn | up to 96% | acs.org |

*TMCD: N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine

Palladium-Catalyzed Cross-Coupling: While specific examples detailing this compound in Negishi and Suzuki couplings are less common in readily available literature, the reactivity of the C(sp³)-I bond makes it a suitable substrate for these powerful C-C bond-forming reactions.

Negishi Coupling: This reaction pairs an organozinc compound with an organic halide. bldpharm.comnih.gov The versatility of the Negishi coupling allows for the connection of sp³, sp², and sp carbon atoms, making it a valuable tool in total synthesis. bldpharm.com An N-protected 3-iodopiperidine can be coupled with various organozinc reagents to introduce diverse substituents.

Suzuki-Miyaura Coupling: This widely used reaction involves the coupling of an organoboron compound with an organic halide. doaj.org The reaction is known for its mild conditions and tolerance of a broad range of functional groups. The C-I bond of the iodopiperidine is the most reactive among halides for the initial oxidative addition step to the palladium(0) catalyst. doaj.org

These cross-coupling methodologies underscore the importance of this compound as a precursor for creating diverse molecular architectures centered on the piperidine core.

Precursor for Functionalized Nitrogen-Containing Heterocycles

Beyond simple substitution, this compound can serve as a precursor for the synthesis of more elaborate nitrogen-containing heterocyclic systems. The inherent functionality of the piperidine ring can be used as a scaffold to build fused or spirocyclic structures, or it can be transformed into different heterocyclic rings.

One example of such a transformation involves the cyclization of piperidine derivatives to form new heterocyclic rings. For instance, suitably substituted piperidine carboxamides can undergo cyclization to form piperidin-3-yl-oxathiazol-2-ones. This transformation is achieved using reagents like chlorocarbonylsulfenyl chloride, which converts the amide functionality into the desired oxathiazol-2-one heterocycle. This process demonstrates how the piperidine structure can be used as a foundation for constructing more complex, multi-heterocyclic systems. researchgate.net Although this example starts from a carboxamide, the iodo-group in this compound can be readily converted to a carboxylic acid or amide functionality via methods such as carboxylation following metal-halogen exchange, thus serving as an indirect precursor for such transformations.

General transformations of nitrogen heterocycles can involve a variety of reactions, including ring-closing, ring-opening, and rearrangement reactions, to access diverse chemical structures. acs.orgresearchgate.netrsc.orgresearchgate.net

Building Block for Scaffolds in Chemical Biology and Material Sciences

The chiral piperidine motif is a prevalent and privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.gov Its three-dimensional structure is often beneficial for achieving high-affinity and selective interactions with biological targets. nih.gov this compound serves as a key chiral building block for generating libraries of compounds for biological screening and for developing new materials. nih.govportico.org

Chemical Biology and Drug Discovery: The introduction of chiral piperidine scaffolds into small molecules can significantly impact their properties by:

Modulating Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability. researchgate.net

Enhancing Biological Activity and Selectivity: The specific 3D arrangement of substituents on the piperidine ring can lead to improved binding with target proteins. researchgate.net

Improving Pharmacokinetic Profiles: Influencing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. researchgate.netnih.gov

The N-benzyl piperidine motif, in particular, is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties. nih.gov The benzyl (B1604629) group can participate in crucial cation-π interactions with target proteins. nih.gov The defined (R)-stereochemistry at the C3 position of the iodopiperidine allows for the stereocontrolled synthesis of derivatives, which is crucial for studying structure-activity relationships (SAR) and optimizing lead compounds.

Computational and Theoretical Studies on R 1 Benzyl 3 Iodopiperidine Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (R)-1-Benzyl-3-Iodopiperidine, DFT calculations are instrumental in elucidating potential reaction pathways by mapping out the potential energy surface of a given reaction. This involves identifying the structures of reactants, products, intermediates, and transition states.

The primary application of DFT in studying the reactivity of this compound is to determine the energetics of various possible reactions. For instance, in nucleophilic substitution reactions where the iodide is displaced, DFT can be used to calculate the activation energies for both SN1 and SN2 pathways. This allows for a prediction of which mechanism is more favorable under specific conditions. The influence of the piperidine (B6355638) ring on the reactivity and stability of the molecule can be systematically studied using DFT. researchgate.net

A typical output from such a study would involve a table of calculated energies for the key species along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 (SN2) | Transition state for direct displacement of iodide | +25.3 |

| Intermediate 1 | Aziridinium (B1262131) ion intermediate | +15.8 |

| TS2 | Transition state for nucleophilic attack on aziridinium ion | +18.2 |

| Product | Substituted piperidine derivative | -10.5 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for such a reaction pathway.

Furthermore, DFT calculations can shed light on the regioselectivity of reactions. For example, in reactions involving the formation of an intermediate, such as an aziridinium ion, DFT can predict which carbon atom of the intermediate is more susceptible to nucleophilic attack. These predictions are based on the calculated partial charges on the atoms and the energies of the transition states leading to the different regioisomers.

Mechanistic Insights from Quantum Chemical Simulations

Quantum chemical simulations, which include methods like DFT, provide profound mechanistic insights into the reactions of this compound. These simulations can visualize the electronic changes that occur during a reaction, such as bond formation and breakage.

One of the key mechanistic questions for this compound is the role of the nitrogen atom in the displacement of the iodide. Quantum chemical simulations can model the intramolecular cyclization of this compound to form a bicyclic aziridinium ion intermediate. The feasibility of this pathway can be assessed by calculating the activation energy barrier for this cyclization. The results of these simulations can reveal whether the reaction proceeds through a direct displacement of the iodide by an external nucleophile or via a neighboring group participation mechanism involving the nitrogen atom.

Modeling of Transition States and Reactive Intermediates (e.g., Aziridinium Ions)

The modeling of transition states and reactive intermediates is a cornerstone of computational organic chemistry. For this compound, the aziridinium ion is a key potential intermediate in many of its reactions. mdpi.com Computational modeling allows for the detailed characterization of the structure and stability of this transient species.

The geometry of the aziridinium ion, including bond lengths and angles, can be precisely calculated. This information is crucial for understanding its reactivity. For instance, the calculated structure can reveal the strain in the three-membered ring, which contributes to its high reactivity.

Transition state modeling provides information about the energy barrier of a reaction. The transition state is the highest energy point along the reaction coordinate, and its structure represents the geometry of the molecule as it is transforming from reactant to product. By locating and characterizing the transition state for the formation and ring-opening of the aziridinium ion, chemists can gain a quantitative understanding of the reaction kinetics. rsc.org

The following table presents hypothetical data from a computational study on the aziridinium ion intermediate.

| Parameter | Value | Description |

| Formation Barrier | 15.8 kcal/mol | Activation energy for the formation of the aziridinium ion from this compound. |

| C-N Bond Lengths | 1.50 Å | Calculated average C-N bond lengths in the aziridinium ring. |

| C-C Bond Length | 1.52 Å | Calculated C-C bond length in the aziridinium ring. |

| Ring Strain Energy | 27 kcal/mol | Estimated strain energy of the fused aziridinium ring system. |

Note: The values in this table are illustrative and represent typical data obtained from the modeling of such an intermediate.

Future Research Directions for R 1 Benzyl 3 Iodopiperidine Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of (R)-1-Benzyl-3-Iodopiperidine is paramount for its widespread application. While its synthesis can be envisaged from the corresponding (R)-1-benzyl-3-hydroxypiperidine, a commercially available starting material, future research should focus on developing more direct, atom-economical, and stereoselective methods.

One promising avenue is the development of catalytic asymmetric methodologies. For instance, the enantioselective reduction of N-benzyl-3-iodopyridinium salts, using chiral catalysts, could provide a direct route to the desired enantiomer. Advances in transition-metal catalysis and organocatalysis could be leveraged to achieve high enantioselectivity.

Another area of interest is the application of enzymatic reactions. Biocatalytic approaches, such as the enzymatic resolution of racemic 1-benzyl-3-iodopiperidine (B7919632) or the stereoselective enzymatic halogenation of a suitable precursor, could offer a highly efficient and environmentally benign route to the enantiopure compound. nih.gov

| Potential Stereoselective Synthetic Routes | Key Features | Potential Advantages |

| Asymmetric hydrogenation of N-benzyl-3-iodopyridinium salts | Utilizes chiral transition-metal or organocatalysts | Direct, potentially high enantioselectivity |

| Enzymatic kinetic resolution of racemic 1-benzyl-3-iodopiperidine | Employs enzymes like lipases or hydrolases | High stereoselectivity, mild reaction conditions |

| Stereoselective conversion of (R)-1-benzyl-3-hydroxypiperidine | Activation of the hydroxyl group followed by nucleophilic substitution with iodide | Utilizes a readily available chiral precursor |

| Chiral pool synthesis | Starting from enantiopure natural products | Access to high enantiomeric purity |

Exploration of Undiscovered Reaction Pathways and Transformations

The reactivity of the carbon-iodine bond in this compound is a key feature that warrants further investigation. The C-I bond is known for its susceptibility to cleavage under various conditions, making it an excellent handle for a wide range of chemical transformations. Future research should aim to uncover novel reaction pathways that exploit this reactivity.

One area of significant potential is the exploration of radical-mediated reactions. The C-I bond can be homolytically cleaved to generate a piperidin-3-yl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This could open up new avenues for the synthesis of complex piperidine (B6355638) derivatives that are not easily accessible through traditional ionic pathways.

Furthermore, the development of transition-metal-catalyzed cross-coupling reactions involving the C-I bond of this compound is a fertile ground for research. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are well-established for aryl and vinyl halides, their application to saturated heterocyclic iodides, particularly with stereochemical control, is less explored. Developing robust catalytic systems for such transformations would significantly enhance the synthetic utility of this building block.

Expansion of Synthetic Utility in Advanced Organic Synthesis

The true value of this compound lies in its potential as a key intermediate in the synthesis of complex and biologically active molecules, particularly alkaloids. nih.gov The piperidine core is a common feature in many natural products, and the ability to introduce functionality at the C3 position with defined stereochemistry is highly desirable.

Future research should focus on demonstrating the utility of this compound in the total synthesis of natural products. For example, it could serve as a crucial building block for the synthesis of various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. The stereocenter at C3 can be used to control the stereochemistry of subsequent transformations, leading to the enantioselective synthesis of the target molecules.

Moreover, the development of diversity-oriented synthesis strategies starting from this compound could lead to the creation of novel libraries of piperidine-containing compounds for drug discovery. By systematically exploring a range of coupling partners and reaction conditions, a wide variety of structurally diverse molecules can be generated and screened for biological activity.

Integration with Sustainable and Green Chemistry Principles

In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of environmentally friendly synthetic methods. researchgate.netnih.govfigshare.comrasayanjournal.co.in This includes the use of greener solvents, catalysts, and reaction conditions.

A key area for development is the use of aqueous media for reactions involving this compound. Performing reactions in water or other environmentally benign solvents would significantly reduce the environmental impact of synthetic processes. The development of water-soluble catalysts and reagents will be crucial for achieving this goal.

Another exciting prospect is the integration of photoredox catalysis. nih.govsemanticscholar.org Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. The C-I bond in this compound is a potential substrate for photoredox-catalyzed reactions, such as C-H functionalization and cross-coupling reactions. Exploring these possibilities could lead to the development of highly efficient and sustainable methods for the synthesis of complex piperidine derivatives.

| Green Chemistry Approach | Application to this compound Chemistry | Potential Benefits |

| Use of Aqueous Media | Performing coupling and substitution reactions in water. | Reduced use of volatile organic compounds, improved safety. |

| Photoredox Catalysis | C-I bond activation for C-C and C-heteroatom bond formation under visible light. | Mild reaction conditions, high functional group tolerance, reduced energy consumption. |

| Biocatalysis | Enzymatic synthesis and transformations of the compound. | High selectivity, mild conditions, biodegradable catalysts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Reduced waste generation, increased efficiency. |

Q & A

Q. What are the key synthetic routes for (R)-1-Benzyl-3-Iodopiperidine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with piperidine ring functionalization. Key steps include iodination at the 3-position and benzyl group introduction via nucleophilic substitution or coupling reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts) are employed. Solvent choice (e.g., dichloromethane or THF) and bases (e.g., triethylamine) critically affect reaction efficiency and enantioselectivity . Purification via column chromatography or recrystallization ensures high enantiomeric excess (ee). For reproducibility, document reaction parameters (temperature, solvent purity, and catalyst loading) in detail .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in sealed, labeled containers under inert gas (e.g., argon) to prevent degradation. Avoid light and moisture .

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

- Chiral HPLC or SFC: Resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns). Validate ee with ≥3 independent runs .

- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry. NOESY or COSY experiments verify stereochemical assignments .

- Mass Spectrometry (HRMS): Confirm molecular formula via high-resolution ESI-MS.

- Polarimetry: Measure optical rotation to corroborate enantiopurity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the enantiomeric excess of this compound in asymmetric synthesis?

Methodological Answer:

- Catalyst Screening: Test chiral ligands (e.g., BINAP, Salen) with metal catalysts (e.g., Pd, Cu) to identify optimal stereochemical induction .

- Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) versus non-polar options (toluene) to balance reaction rate and ee.

- Temperature Control: Lower temperatures (e.g., 0–5°C) often enhance enantioselectivity by slowing competing non-stereospecific pathways .

- DoE (Design of Experiments): Use factorial designs to analyze interactions between catalyst loading, solvent ratio, and temperature. Statistical tools (e.g., ANOVA) identify significant variables .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities of this compound derivatives?

Methodological Answer:

- Free-Energy Perturbation (FEP): Refine docking models by incorporating solvent effects and protein flexibility to improve affinity predictions .

- Experimental Replication: Repeat binding assays (e.g., SPR, ITC) under standardized conditions (pH, ionic strength) to verify outliers .

- Data Triangulation: Cross-validate with orthogonal methods (e.g., X-ray crystallography for ligand-protein interactions) to resolve discrepancies .

Q. How should researchers approach comparative structure-activity relationship (SAR) studies when conflicting biological activity data exists for analogs of this compound?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. enzymatic) and compound purity .

- QSAR Modeling: Apply machine learning (e.g., random forest, SVM) to identify structural descriptors (e.g., logP, steric bulk) that correlate with activity trends .

- Controlled Analogue Synthesis: Prepare derivatives with systematic substitutions (e.g., halogen replacement at the 3-position) to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.